(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 175476-93-4
VCID: VC21295301
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

CAS No.: 175476-93-4

Cat. No.: VC21295301

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate - 175476-93-4

Specification

CAS No. 175476-93-4
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl (1S,5R)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key GOFMUSYMHNTSDS-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1C(=O)O2
SMILES CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator